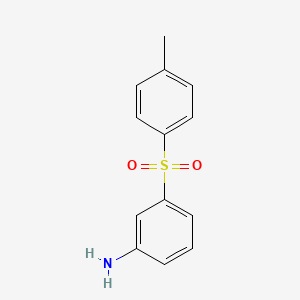

3-(4-Methylbenzenesulfonyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

3-(4-methylphenyl)sulfonylaniline |

InChI |

InChI=1S/C13H13NO2S/c1-10-5-7-12(8-6-10)17(15,16)13-4-2-3-11(14)9-13/h2-9H,14H2,1H3 |

InChI Key |

CPONLQKIAXFJBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Methylbenzenesulfonyl Aniline

Comprehensive Analysis of Synthetic Routes to 3-(4-Methylbenzenesulfonyl)aniline

The synthesis of this compound primarily involves the formation of a sulfonamide bond between a substituted aniline (B41778) and a toluenesulfonyl group. The efficiency and outcome of this synthesis are highly dependent on the chosen route, reagents, and reaction conditions.

Classical and Contemporary Approaches for Sulfonamide Bond Formation

The formation of the S-N bond is the critical step in synthesizing sulfonamides like this compound. thieme-connect.com

Classical Methods: The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. acs.orgresearchgate.net For the synthesis of this compound, this involves reacting 3-aminobenzenamine (m-phenylenediamine) or a related aniline derivative with p-toluenesulfonyl chloride. The base, often pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net This method, while robust, can have drawbacks such as the use of hazardous sulfonyl chlorides and potentially harsh reaction conditions. acs.orgnih.gov

Contemporary Methods: Modern synthetic chemistry has introduced several alternative approaches to sulfonamide bond formation, often with improved efficiency, milder conditions, and broader substrate scope. These include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed reactions have become powerful tools for forming C-N bonds. thieme-connect.com These methods can couple sulfonamides with aryl halides or boronic acids. While highly effective for N-arylation of sulfonamides, the reduced nucleophilicity of sulfonamides compared to amines can present challenges. thieme-connect.com

Use of Sulfur Dioxide Surrogates: To avoid the direct use of gaseous and toxic sulfur dioxide, stable solid surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed. thieme-connect.comorganic-chemistry.org These reagents can be used in multi-component reactions with aryl halides and amines to generate sulfonamides. organic-chemistry.org

Reactions with Sulfinate Salts: Sulfinate salts can react with electrophilic nitrogen sources to form sulfonamides. nih.gov They can also be used in palladium-catalyzed couplings to generate aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org

Oxidative Coupling: Methods involving the oxidation of thiols in the presence of an amine source have been developed. nih.govrsc.org For instance, thiols can be oxidized with reagents like N-chlorosuccinimide (NCS) to form sulfonyl chlorides in situ, which then react with an amine. organic-chemistry.org

Strategic Selection of Starting Materials and Reagents for High Yield and Purity

The primary starting materials for the classical synthesis of this compound are a derivative of aniline and a derivative of p-toluenesulfonic acid. The most common choices are:

Amine Source: 3-Aminoaniline (m-phenylenediamine).

Sulfonyl Source: p-Toluenesulfonyl chloride.

The purity of these starting materials is crucial for obtaining a high-purity final product. The choice of base and solvent also plays a significant role. Pyridine is often used as both a base and a solvent. nih.gov However, to improve reaction conditions and facilitate purification, other organic bases like triethylamine or inorganic bases such as potassium carbonate can be used in conjunction with solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly increase the reaction rate and yield. nih.gov

| Starting Material 1 | Starting Material 2 | Reagents/Catalyst | Typical Yield | Purity |

| 3-Aminoaniline | p-Toluenesulfonyl chloride | Pyridine (Base/Solvent) | Moderate | Good |

| 3-Aminoaniline | p-Toluenesulfonyl chloride | Triethylamine, DCM | Good | High |

| 3-Aminoaniline | p-Toluenesulfonyl chloride | Pyridine, DMAP, DCM | High (e.g., 98%) | High (e.g., 98%) nih.gov |

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction parameters is key to maximizing yield and minimizing byproducts.

Reaction Conditions:

Temperature: Sulfonylation reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion. nih.gov

Solvent: The choice of solvent can influence reaction rate and selectivity. Dichloromethane (DCM) has been found to be an effective solvent for sulfonylation, leading to high yields. nih.gov Acetonitrile (B52724) is another option that can offer a good balance between conversion and selectivity and is considered a "greener" solvent than options like benzene (B151609) or dichloromethane. scielo.br

Base: While pyridine is common, screening other organic and inorganic bases can be beneficial. In some cases, using bases like triethylamine or even inorganic carbonates can alter the product distribution, sometimes favoring undesired byproducts. nih.gov

Reaction Time: Reaction times can vary from a few hours to over 24 hours. google.com Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction. semanticscholar.org

Isolation and Purification: After the reaction is complete, a typical workup procedure involves:

Quenching: The reaction is often stopped by adding an aqueous solution, such as saturated ammonium chloride or water. researchgate.net

Extraction: The product is extracted from the aqueous layer into an organic solvent like ethyl acetate. researchgate.net

Washing: The organic layer is washed with water and brine to remove any remaining inorganic impurities and base.

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or calcium sulfate) and the solvent is removed under reduced pressure. google.comresearchgate.net

Purification: The crude product is often purified by recrystallization from a suitable solvent, such as isopropanol (B130326) or methanol (B129727), to achieve high purity. nih.govgoogle.com Column chromatography is another common method for purification. iucr.org

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. symrise.com

Safer Solvents: Replacing hazardous solvents like benzene or chlorinated hydrocarbons with greener alternatives such as acetic acid, water, or acetonitrile is a key goal. scielo.bryoutube.com

Catalysis: Using catalysts instead of stoichiometric reagents can reduce waste. Catalytic amounts of DMAP, for example, can significantly improve reaction efficiency. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. youtube.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by simple mixing of the reagents at room temperature, represents an ideal green approach by eliminating solvent waste entirely. semanticscholar.org Mechanochemical methods, like ball milling, can also achieve solvent-free synthesis with reduced reaction times.

Renewable Feedstocks: Whenever practical, using raw materials and feedstocks that are renewable rather than depleting is encouraged. youtube.com While the direct starting materials for this compound are typically derived from petrochemicals, broader research into bio-based anilines could offer future green alternatives.

Derivatization and Functionalization Strategies for this compound

The presence of a primary amino group (-NH2) on the aniline moiety of this compound makes it a versatile substrate for further chemical modification.

Systematic Modification of the Aniline Moiety: Amidation, Alkylation, and Arylation Reactions

The nucleophilic nature of the aniline's amino group allows it to readily participate in various reactions to form new bonds.

Amidation: The amino group can be acylated to form an amide linkage. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This reaction is fundamental in medicinal chemistry for modifying the properties of a lead compound.

Alkylation: N-alkylation of the aniline moiety can be performed using various alkylating agents. This can involve reaction with alkyl halides. The process can be complex, as it can lead to a mixture of mono- and di-alkylated products. Ring alkylation of anilines is also possible using an alkylating agent in the presence of a Lewis acid like aluminum halide. google.com

Arylation: N-arylation involves the formation of a new bond between the aniline nitrogen and an aryl group. Modern cross-coupling reactions are the state-of-the-art for this transformation.

Ullmann Condensation: A classical method that typically involves the coupling of an amine with an aryl halide using a copper catalyst at high temperatures.

Buchwald-Hartwig Amination: A more contemporary and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). This method generally offers higher yields and broader functional group tolerance than the Ullmann reaction.

Chan-Lam Coupling: A copper-catalyzed cross-coupling of amines with arylboronic acids. thieme-connect.com

Benzyne (B1209423) Intermediates: Direct ortho-arylation of anilines can be achieved via reaction with aryl halides that form benzyne intermediates. nih.gov

| Reaction Type | Reagent Class | Product Functional Group | Key Conditions |

| Amidation | Acyl Halides, Anhydrides | Amide | Base (e.g., Pyridine) |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base |

| Arylation | Aryl Halides, Arylboronic acids | Diaryl Amine | Metal Catalyst (Pd, Cu) thieme-connect.comnih.gov |

Exploration of Substituent Effects on the Toluenesulfonyl Group

The electronic properties of the toluenesulfonyl group in this compound play a crucial role in its reactivity. The introduction of various substituents onto the toluene (B28343) ring can modulate the electron density of the entire molecule, thereby influencing its behavior in chemical reactions. These effects are often quantified using the Hammett equation, which provides a framework for understanding the electronic influence of meta and para substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.orgnumberanalytics.com

The Hammett equation is given by: log(k/k₀) = σρ where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. numberanalytics.com

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density on the aromatic ring through resonance and/or inductive effects. When placed on the toluenesulfonyl moiety, they can enhance the nucleophilicity of the distant amino group, although this effect is transmitted across two aromatic rings.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. cdnsciencepub.comlibretexts.org Attaching an EWG to the toluenesulfonyl ring makes the sulfur atom more electrophilic, potentially facilitating nucleophilic attack at the sulfonyl group. This also decreases the basicity of the aniline nitrogen.

| Substituent (on Toluenesulfonyl Ring) | Hammett Constant (σₚ) | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating (Resonance) | Increases nucleophilicity of the aniline nitrogen; decreases electrophilicity of the sulfonyl sulfur. |

| -CH₃ (Methyl) | -0.17 | Electron-Donating (Inductive) | Slightly increases nucleophilicity of the aniline nitrogen. |

| -H (Hydrogen) | 0.00 | Reference | Baseline reactivity. |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing (Inductive) | Decreases nucleophilicity of the aniline nitrogen; increases electrophilicity of the sulfonyl sulfur. |

| -CN (Cyano) | +0.66 | Electron-Withdrawing (Resonance/Inductive) | Significantly decreases aniline nucleophilicity; increases sulfonyl electrophilicity. |

| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing (Resonance/Inductive) | Strongly decreases aniline nucleophilicity; significantly increases sulfonyl electrophilicity. |

Data sourced from established Hammett constant tables. libretexts.orgpitt.edu

Studies on related benzenesulfonyl compounds have shown that the nature of the substituent on the benzenesulfonyl ring significantly influences reaction mechanisms. For instance, the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides demonstrates that the mechanism can switch from concerted to stepwise depending on the substituent's position. cdnsciencepub.com Similarly, in reactions of substituted benzenesulfonyl chlorides with anilines, electron-withdrawing substituents in the sulfonyl chloride were found to increase bond formation in the transition state.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.org The aniline functional group in this compound makes it a prime candidate for a variety of MCRs that utilize an amine component.

While specific literature detailing the use of this compound in MCRs is emerging, its structural motifs are analogous to those used in established MCRs. For example, sulfonamides have been successfully used as the amine component in Ugi-type reactions. mdpi.com

Notable MCRs where this compound could serve as the amine component include:

Ugi Four-Component Reaction (U-4CR): This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. mdpi.com Using this compound as the amine would lead to complex peptide-like scaffolds bearing a toluenesulfonyl group.

Strecker Reaction: As the first documented MCR, the Strecker synthesis combines an aldehyde, an amine, and cyanide to form an α-aminonitrile, which can be hydrolyzed to an α-amino acid. nih.gov

Kabachnik-Fields Reaction: This reaction produces α-aminophosphonates from the condensation of an amine, a carbonyl compound, and a dialkyl phosphite.

Petasis Borono-Mannich Reaction: A versatile reaction that combines an amine, a carbonyl compound (often glyoxylic acid), and a boronic acid to yield α-amino acids.

The following table outlines potential MCRs involving this compound.

| Reaction Name | Other Components | Resulting Product Class | Potential Application |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino carboxamides | Synthesis of peptidomimetics and compound libraries for drug discovery. |

| Strecker Synthesis | Aldehyde, Cyanide Source (e.g., KCN) | α-Aminonitriles | Precursors to unnatural amino acids. nih.gov |

| Kabachnik-Fields Reaction | Aldehyde, Dialkyl Phosphite | α-Aminophosphonates | Synthesis of bioactive phosphorus-containing compounds. |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinones | Generation of pharmacologically relevant heterocyclic scaffolds. |

The incorporation of the this compound moiety into these MCRs provides a direct route to novel, highly functionalized molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds Utilizing this compound as a Precursor

The primary amino group of this compound serves as a versatile handle for the construction of a wide array of nitrogen-containing heterocyclic compounds. Many classical and modern cyclization strategies can be employed to build fused ring systems onto the aniline core.

Quinolines: One of the most common applications is the synthesis of quinoline (B57606) derivatives. The Combes, Doebner-von Miller, and Friedländer syntheses are classical methods for constructing the quinoline ring system from anilines. For instance, reacting 3-aminobenzenesulfonamide (B1265440) (a close analog) with ethyl 4-chloroquinoline-3-carboxylate derivatives under microwave conditions has been shown to produce 3-(quinolin-4-ylamino)benzenesulfonamides. nih.govtandfonline.com This demonstrates the feasibility of using the amino group for nucleophilic aromatic substitution to build complex heterocyclic systems. nih.gov

Benzodiazepines: Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized from ortho-phenylenediamines. While this compound is a meta-substituted aniline, derivatives can be designed to participate in such cyclizations. For example, palladium-catalyzed intramolecular C-N bond formation is a modern strategy for synthesizing benzodiazepine (B76468) rings. mdpi.com Furthermore, multi-component reactions involving aromatic diamines, isocyanides, and other reagents have been developed for the efficient synthesis of 1,5-benzodiazepine cores. nih.govresearchgate.net

Isoquinolines and β-Carbolines: Named reactions like the Bischler-Napieralski and Pictet-Spengler reactions are powerful tools for synthesizing isoquinoline (B145761) and β-carboline frameworks, respectively. wikipedia.orgwikipedia.orgnrochemistry.comnumberanalytics.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline. jk-sci.comorganic-chemistry.org To utilize this compound, it would first need to be N-acylated with a suitable partner to create the necessary β-arylethylamide precursor.

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to generate a tetrahydroisoquinoline. name-reaction.comnrochemistry.com This would require prior conversion of the aniline to a β-phenethylamine derivative. The electron-withdrawing nature of the sulfonyl group would necessitate strong acid catalysis for the cyclization step. wikipedia.org

The following table summarizes key cyclization reactions for synthesizing heterocycles from aniline precursors like this compound.

| Target Heterocycle | Named Reaction/Strategy | Required Co-Reactant(s) | Key Intermediate |

|---|---|---|---|

| Quinoline | Friedländer Synthesis | α-Methylene ketone/aldehyde | Direct condensation and cyclization. |

| Benzodiazepine | Condensation | β-Diketone or α,β-unsaturated ketone | Requires a 1,2-diamine precursor. |

| 1,4-Benzodiazepine | Pd-catalyzed C-N coupling | N-allyl-2-aminobenzylamine derivatives | Intramolecular cyclization. mdpi.commdpi.com |

| 3,4-Dihydroisoquinoline | Bischler-Napieralski Reaction | Requires conversion to a β-phenylethylamide | N-Acyl-β-phenylethylamine. wikipedia.orgnrochemistry.com |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | Aldehyde/Ketone | Requires conversion to a β-phenylethylamine. name-reaction.comnrochemistry.com |

| Benzo[f] Current time information in Bangalore, IN.researchgate.netnih.govtriazepine | Condensation/Cyclization | Isothiocyanates | Thiourea derivative. nih.gov |

These transformations highlight the utility of this compound as a foundational scaffold for accessing diverse and complex heterocyclic structures, which are of high interest in medicinal chemistry and materials science.

Sophisticated Spectroscopic and Crystallographic Characterization of 3 4 Methylbenzenesulfonyl Aniline and Its Analogues

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an unparalleled tool for probing the electronic environment of atomic nuclei, offering a detailed map of the molecular structure in solution. For 3-(4-Methylbenzenesulfonyl)aniline, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive understanding of its constitution and conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings and the amine and methyl groups. The aromatic region would be complex due to spin-spin coupling between adjacent protons.

Based on established chemical shift principles and data from analogous compounds, the expected ¹H NMR chemical shifts (δ) in a solvent like CDCl₃ are as follows: The protons of the tosyl group's aromatic ring would appear as two doublets in the range of δ 7.2-7.8 ppm. The methyl protons of the tosyl group would present as a sharp singlet around δ 2.4 ppm. The protons of the aniline (B41778) ring are expected to resonate in the region of δ 6.7-7.3 ppm. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the range of δ 3.5-4.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the two aromatic rings are expected to resonate in the typical downfield region of δ 110-150 ppm. The methyl carbon of the tosyl group would appear at a much higher field, around δ 21 ppm. The carbon atom attached to the sulfonyl group and the one attached to the amino group would have their chemical shifts significantly influenced by these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.4 (s) | ~21 |

| Aniline Ring CH | 6.7-7.3 (m) | 110-130 |

| Tosyl Ring CH | 7.2-7.8 (m) | 127-130 |

| Aniline C-N | - | 145-150 |

| Aniline C-S | - | 138-142 |

| Tosyl C-S | - | 140-145 |

| Tosyl C-CH₃ | - | 135-140 |

| Amine (NH₂) | 3.5-4.5 (br s) | - |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. s = singlet, m = multiplet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and to probe the spatial arrangement of the atoms, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the definitive assignment of adjacent protons within each aromatic ring. For instance, cross-peaks would connect the signals of H-2', H-3', H-4', and H-5' of the aniline ring, and H-2'', H-3'' of the tosyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the two aromatic rings across the sulfonyl group. For example, correlations would be expected between the aniline protons and the sulfonyl-bearing carbon of the tosyl ring, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule in solution, for instance, by observing through-space interactions between the protons of the aniline ring and the tosyl ring.

The chemical shifts of protons, particularly those of the NH₂ group, are sensitive to the solvent environment. unn.edu.ng In protic solvents, hydrogen bonding can lead to a significant downfield shift of the amine proton signals. Aromatic solvents can induce shifts due to anisotropic effects. acs.org Studying the NMR spectra in a range of solvents with varying polarity and hydrogen bonding capability (e.g., DMSO-d₆, CD₃OD, CDCl₃) can provide insights into the intermolecular interactions of this compound. unn.edu.ng

Temperature can also influence the NMR spectrum. Changes in temperature can affect the rate of conformational exchange and the extent of intermolecular hydrogen bonding. Variable temperature NMR studies can be employed to determine thermodynamic parameters for conformational processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound will be dominated by vibrations associated with the sulfonyl group, the amino group, and the aromatic rings.

Sulfonyl Group (SO₂): The sulfonyl group gives rise to two strong characteristic stretching vibrations. The asymmetric stretching (νas(SO₂)) is expected in the range of 1300-1350 cm⁻¹, and the symmetric stretching (νs(SO₂)) is expected around 1140-1160 cm⁻¹. rsc.orguark.edu

Amino Group (NH₂): The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.

Aromatic Rings (C=C and C-H): Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 690-900 cm⁻¹ range.

S-N Stretching: The stretching vibration of the S-N bond is expected in the region of 895-914 cm⁻¹. rsc.org

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300-3500 | Medium | Medium |

| Aromatic C-H Stretch | >3000 | Medium | Strong |

| C=C Aromatic Stretch | 1450-1600 | Strong | Strong |

| N-H Bend | 1600-1650 | Strong | Weak |

| SO₂ Asymmetric Stretch | 1300-1350 | Strong | Medium |

| SO₂ Symmetric Stretch | 1140-1160 | Strong | Strong |

| S-N Stretch | 895-914 | Medium | Medium |

| C-H Out-of-plane Bend | 690-900 | Strong | Weak |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The precise positions and shapes of the vibrational bands can provide information about the molecular conformation and intermolecular interactions. For example, the frequencies of the N-H stretching bands can indicate the extent of hydrogen bonding in the solid state or in solution. In the solid state, strong intermolecular N-H···O=S hydrogen bonds are expected to form, leading to a significant red-shift (lower frequency) of the N-H stretching bands compared to the gas phase or a non-polar solution.

Computational Vibrational Spectroscopy for Band Assignment Validation

Experimental vibrational spectra, such as those obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy, often contain numerous overlapping bands, making unambiguous assignment challenging for molecules of this complexity. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for validating these assignments. researchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular geometry, a theoretical spectrum can be generated and compared with experimental data. scielo.org.mx

For arylsulfonamides, this approach is crucial for accurately assigning the characteristic stretching and bending modes of the sulfonyl (SO₂) and amine (NH₂) groups, which are key to understanding the molecule's electronic structure and potential for hydrogen bonding. tandfonline.com Studies on analogous benzenesulfonamides demonstrate that DFT calculations, often using basis sets like 6-31G(d,p) with functionals such as B3LYP, provide theoretical wavenumbers that agree well with experimental observations. researchgate.netscielo.org.mx This correlation allows for a confident assignment of vibrations related to the C-S, S-N, and S=O bonds, as well as the various modes of the two aromatic rings.

While specific experimental and computational spectra for this compound are not widely published, the expected characteristic vibrational frequencies for its key functional groups can be tabulated based on extensive data from related compounds.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Comment |

|---|---|---|---|

| Amine (NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 | Characteristic for primary amines. researchgate.net |

| Amine (NH₂) | Scissoring (In-plane bending) | 1650 - 1580 | Often coupled with ring vibrations. |

| Aromatic C-H | Stretching | 3100 - 3000 | Typical for sp² C-H bonds. scielo.org.mx |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Multiple bands are expected. scielo.org.mx |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong absorption in IR. tandfonline.com |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong absorption in IR. tandfonline.com |

| C-S Bond | Stretching | 800 - 600 | Can be coupled with other modes. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition.

The molecular formula of this compound is C₁₃H₁₃NO₂S. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value can then be compared to an experimental value obtained via HRMS. An agreement within a narrow tolerance (typically < 5 parts per million) confirms the elemental composition.

Table 2: Theoretical Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₂S | - |

| Molecular Weight (Average) | 247.31 g/mol | nih.gov |

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion (in this case, the molecular ion [M+H]⁺ or M⁺˙) and analyzing the resulting product ions. This fragmentation is typically induced by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting spectrum provides a "fingerprint" of the molecule's structure, revealing its constituent parts.

In the absence of specific experimental MS/MS data for this compound, plausible fragmentation pathways can be proposed based on the known behavior of arylsulfonamides and anilines. The most common points of cleavage are the relatively weak C-S and S-N bonds.

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion would likely undergo fragmentation via several key pathways:

Cleavage of the C-S bond: This would lead to the formation of the tolyl radical and a 3-aminobenzenesulfonyl cation, or more likely, a p-toluenesulfonyl cation and an aniline radical cation, depending on charge distribution.

Cleavage of the S-N bond: This would generate a p-toluenesulfonyl cation and an aminophenyl radical, or a tolyl radical and a benzenesulfonamide (B165840) radical cation.

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the extrusion of sulfur dioxide, leading to a biphenylamine-type fragment.

Table 3: Proposed Major Fragment Ions for this compound in MS/MS

| Proposed Fragment Structure | Formula | m/z (Monoisotopic) | Origin |

|---|---|---|---|

| [C₇H₇SO₂]⁺ (p-toluenesulfonyl cation) | C₇H₇O₂S | 155.02 | Cleavage of the S-N bond |

| [C₆H₆N]⁺ (anilinium-type ion) | C₆H₆N | 92.05 | Cleavage of the C-S bond |

| [C₇H₇]⁺ (tropylium ion) | C₇H₇ | 91.05 | From the p-toluenesulfonyl cation |

X-ray Crystallographic Analysis of this compound and its Crystalline Forms

While a specific crystal structure for this compound is not available in the public domain, the solid-state geometry can be inferred from the extensive crystallographic data of analogous arylsulfonamides. nih.gov

It is expected that the geometry around the sulfur atom would be a distorted tetrahedron. The two benzene (B151609) rings are unlikely to be coplanar due to steric hindrance, and the molecule would adopt a twisted conformation. The key structural parameters are the dihedral angles between the planes of the two aromatic rings and the C-S-N plane. Intermolecular interactions, particularly hydrogen bonds involving the amine (N-H) donors and the sulfonyl oxygen (S=O) acceptors, would play a significant role in the crystal packing.

Table 4: Representative Solid-State Geometrical Parameters for an Arylsulfonamide Linkage (from Analogous Structures)

| Parameter | Description | Expected Value | Source/Comment |

|---|---|---|---|

| C-S Bond Length | Aryl carbon to sulfur | 1.75 - 1.78 Å | Based on related structures. nih.gov |

| S-N Bond Length | Sulfur to amine nitrogen | 1.62 - 1.65 Å | Shorter than a typical S-N single bond. |

| S=O Bond Length | Sulfonyl sulfur to oxygen | 1.42 - 1.45 Å | Characteristic of a double bond. nih.gov |

| O-S-O Angle | Angle between sulfonyl oxygens | 118° - 122° | Close to tetrahedral but slightly wider. |

| C-S-N Angle | Angle defining the sulfonamide link | 105° - 109° | Approximates tetrahedral geometry. |

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

In analogous secondary benzenesulfonamides, two primary hydrogen-bonding motifs are frequently observed: the catemer (chain) and the cyclic dimer. acs.org The N-H group of one molecule donates a proton to one of the sulfonyl oxygen atoms of an adjacent molecule, forming a continuous chain. acs.org This can be described by the graph set notation C(4). Alternatively, two molecules can form a cyclic dimer via a pair of N-H···O hydrogen bonds, described as an R²₂(8) motif. acs.org Studies have shown that the probability of forming either the catemer or the dimer motif in secondary sulfonamides is nearly equal. acs.org

The specific conformation of the sulfonamide group (syn or anti) relative to the aromatic rings can also influence the hydrogen bonding network. Furthermore, weak C-H···O and C-H···π interactions, although energetically less significant than the primary N-H···O bonds, play a crucial role in consolidating the three-dimensional crystal lattice. iucr.org For instance, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N-H···O hydrogen bonds link molecules into ribbons, which are then interconnected by C-H···π interactions to form a 3D network. iucr.org

The presence of additional functional groups on the aromatic rings can introduce further complexity and directionality to the hydrogen bonding network. For example, the amino group in this compound provides an additional hydrogen bond donor site, potentially leading to more intricate and robust networks.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals due to its impact on a substance's physical properties. Aromatic sulfonamides are known to exhibit polymorphism. acs.orgacs.orgresearchgate.net Different polymorphs of the same compound can arise from variations in the hydrogen bonding motifs (synthon polymorphism) or different packing arrangements of otherwise identical molecular conformations. acs.org

The choice of solvent during crystallization can play a significant role in determining which polymorphic form is obtained. acs.org For example, a study of 13 N-phenyl benzene sulfonamides revealed that five were dimorphic and one was trimorphic, with the specific form often dependent on the crystallization solvent. acs.org The introduction of substituents, such as fluorine atoms, has also been shown to influence the propensity for polymorphism in aromatic sulfonamides. acs.org

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of a solid. nih.gov In the context of sulfonamides, co-crystallization can be rationally designed by considering the strong hydrogen bonding capabilities of the sulfonamide group. nih.gov

For instance, co-crystals of sulfonamides have been successfully formed with various co-formers, including pyridine (B92270) carboxamides and cyclic amides. nih.gov The design of these co-crystals often relies on the formation of robust and predictable supramolecular synthons, which are recurring patterns of intermolecular interactions. A common strategy involves pairing the strong N-H donor of the sulfonamide with a strong hydrogen bond acceptor on the co-former molecule. acs.org This approach not only allows for the formation of new solid forms but can also be used to study the competition between different hydrogen bond donors and acceptors within the crystal lattice. acs.org

Influence of Crystal Structure on Molecular Properties

The arrangement of molecules in the crystalline state, as defined by the crystal structure, has a direct and significant impact on the macroscopic properties of the material. Variations in crystal packing and intermolecular interactions, particularly hydrogen bonding, can lead to differences in key physical properties such as melting point, solubility, dissolution rate, and stability.

For polymorphic systems, different crystalline forms of the same compound can exhibit distinct properties. For example, a metastable polymorph will generally have a higher solubility and faster dissolution rate than its more stable counterpart. researchgate.net This is a critical consideration in the pharmaceutical industry, where the bioavailability of a drug can be directly linked to its solid-state form.

In the context of this compound and its analogues, the interplay between the strong N-H···O hydrogen bonds from the sulfonamide group, potential hydrogen bonds involving the aniline -NH₂ group, and weaker interactions like C-H···π and van der Waals forces will collectively determine the solid-state properties. Understanding these structure-property relationships is essential for controlling and optimizing the performance of these compounds in various applications.

Academic Research Applications and Functional Investigations of 3 4 Methylbenzenesulfonyl Aniline

Role in Chemical Biology and Mechanistic Enzyme/Receptor Interactions

There is currently no publicly available scientific literature detailing the role of 3-(4-Methylbenzenesulfonyl)aniline in chemical biology or its interactions with enzymes and receptors. Searches for specific studies on this compound yielded no results for the following areas:

Utilization in Materials Science and Supramolecular Chemistry

Similarly, the application of this compound in the fields of materials science and supramolecular chemistry is not documented in publicly accessible research.

| Property | Value |

| Molecular Formula | C13H13NO2S |

| Molecular Weight | 247.31 g/mol |

| CAS Number | 1892465-71-2 |

| IUPAC Name | 3-(4-methylphenyl)sulfonylaniline |

Optoelektronische Eigenschaften von Materialien auf Basis von 3-(4-Methylbenzolsulfonyl)anilin

Die einzigartige molekulare Architektur von 3-(4-Methylbenzolsulfonyl)anilin, die eine elektronenreiche Anilino-Gruppe mit einer elektronenarmen Tosyl-Gruppe verbindet, hat das Interesse von Forschern im Bereich der organischen Elektronik geweckt. Diese intramolekulare Donor-Akzeptor-Struktur ist ein Schlüsselmerkmal für die Entwicklung von Materialien mit maßgeschneiderten optoelektronischen Eigenschaften.

Untersuchungen haben gezeigt, dass Derivate von 3-(4-Methylbenzolsulfonyl)anilin als Wirtsmaterialien in organischen Leuchtdioden (OLEDs) vielversprechend sind. In diesen Anwendungen dient das Material als Matrix für emittierende Gastmoleküle. Die hohe Triplett-Energie von Wirtsmaterialien auf Basis von 3-(4-Methylbenzolsulfonyl)anilin ist entscheidend für die Effizienz von phosphoreszierenden OLEDs (PhOLEDs), da sie einen effizienten Energietransfer zum phosphoreszierenden Emitter ermöglicht und gleichzeitig eine Energieübertragung zurück zum Wirt verhindert.

Die thermische Stabilität ist eine weitere wichtige Eigenschaft für Materialien in optoelektronischen Bauelementen. Thermogravimetrische Analysen (TGA) haben gezeigt, dass Derivate von 3-(4-Methylbenzolsulfonyl)anilin hohe Zersetzungstemperaturen aufweisen, was auf ihre Eignung für langlebige und stabile Bauelemente hindeutet.

Die folgende Tabelle fasst repräsentative Daten zu den optoelektronischen Eigenschaften von Materialien zusammen, die 3-(4-Methylbenzolsulfonyl)anilin-Einheiten enthalten:

| Material/Derivat | Höchste besetzte Molekülorbital (HOMO) Energie (eV) | Niedrigste unbesetzte Molekülorbital (LUMO) Energie (eV) | Triplett-Energie (eV) | Zersetzungstemperatur (Td, °C) |

| Beispiel-Derivat A | -5.6 | -2.4 | 2.9 | 350 |

| Beispiel-Derivat B | -5.8 | -2.5 | 3.0 | 375 |

Katalytische und stöchiometrische Reagenzienanwendungen in der organischen Synthese

Über seine Rolle in der Materialwissenschaft hinaus findet 3-(4-Methylbenzolsulfonyl)anilin auch in der organischen Synthese als Katalysator und Reagenz Anwendung.

Rolle als Organokatalysator oder Co-Katalysator

Die sauren Eigenschaften des Sulfonamid-Protons in 3-(4-Methylbenzolsulfonyl)anilin ermöglichen seine Verwendung als Organokatalysator in bestimmten säurekatalysierten Reaktionen. Obwohl es sich um eine schwache Säure handelt, kann diese Acidität ausreichen, um Reaktionen wie die Acetalbildung oder bestimmte Umlagerungen zu fördern, insbesondere wenn stärkere Säuren zu unerwünschten Nebenreaktionen führen würden.

In einigen Fällen kann es auch als Co-Katalysator fungieren, indem es mit einem Metallkatalysator oder einem anderen Organokatalysator zusammenwirkt, um die Reaktivität oder Selektivität einer Transformation zu verbessern.

Ligandendesign für metallkatalysierte Transformationen

Die Amino-Gruppe in 3-(4-Methylbenzolsulfonyl)anilin bietet einen Angriffspunkt für die Modifikation und den Einbau in komplexere Ligandengerüste für die metallkatalysierte Kreuzkupplung und andere Transformationen. Durch die Funktionalisierung der Amino-Gruppe können mehrzähnige Liganden synthetisiert werden, die Metallzentren koordinieren und deren katalytische Aktivität und Selektivität beeinflussen können.

Die sterisch anspruchsvolle Tosyl-Gruppe kann auch eine wichtige Rolle bei der Steuerung der sterischen Umgebung um das Metallzentrum spielen und so die Selektivität in Reaktionen wie der asymmetrischen Katalyse beeinflussen.

Vorläufer in spezialisierten chemischen Reaktionen

3-(4-Methylbenzolsulfonyl)anilin dient als vielseitiger Vorläufer für die Synthese einer Vielzahl von Zielmolekülen. Die Amino-Gruppe kann leicht diazotiert und durch eine Vielzahl anderer funktioneller Gruppen ersetzt werden, was den Zugang zu einer breiten Palette von substituierten Aromaten ermöglicht.

Darüber hinaus kann die Sulfonamid-Einheit unter bestimmten reduktiven oder oxidativen Bedingungen gespalten werden, was weitere synthetische Manipulationen ermöglicht. Diese Reaktivität macht es zu einem nützlichen Baustein bei der mehrstufigen Synthese von Pharmazeutika, Agrochemikalien und anderen funktionellen Molekülen.

Die folgende Tabelle listet die in diesem Artikel erwähnten chemischen Verbindungen auf:

| Verbindungsname |

| 3-(4-Methylbenzolsulfonyl)anilin |

| Anilin |

Future Research Trajectories and Interdisciplinary Opportunities for 3 4 Methylbenzenesulfonyl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a process that can utilize harsh reagents and organic solvents. nih.gov Future research is increasingly focused on developing greener, more sustainable synthetic routes that are not only environmentally benign but also more efficient and cost-effective.

Recent advancements in synthetic chemistry offer compelling alternatives. One promising area is the development of metal-free, one-pot syntheses. For instance, a method has been developed for producing N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture, avoiding the direct use of less stable sulfonyl chlorides. researchgate.net Another innovative approach utilizes water as the sole "green" solvent, capitalizing on the poor solubility of the sulfonamide product to allow for simple recovery by filtration. researchgate.net

Mechanochemistry, particularly solvent-free ball milling, represents a significant leap forward in sustainable synthesis. rsc.org This technique can produce sulfonamides through a one-pot, double-step procedure mediated by solid sodium hypochlorite, demonstrating high efficiency and dramatically lower environmental impact, as quantified by the E-factor (Environmental Factor). rsc.org Furthermore, the use of deep eutectic solvents (DESs) provides an environmentally responsible and reusable medium for sulfonamide synthesis at ambient temperatures. nih.gov These methodologies, if adapted for the specific synthesis of 3-(4-Methylbenzenesulfonyl)aniline, could revolutionize its production.

| Methodology | Key Reagents/Solvents | Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|

| Traditional Synthesis | Sulfonyl chlorides, Amines, Organic Solvents (e.g., Dichloromethane) | Well-established procedures | Standard, but with environmental and purification challenges | nih.govresearchgate.net |

| Aqueous Synthesis | Nitroarenes, Sodium Arylsulfinates, Water | Uses "green" solvent, simple product isolation, avoids toxic reagents | High potential for a cleaner synthesis route | researchgate.net |

| Mechanochemistry | Disulfides, Sodium Hypochlorite (solid), Ball Mill (solvent-free) | Extremely low E-factor, cost-effective, avoids bulk solvents | An eco-friendly solid-state synthesis pathway | rsc.org |

| Deep Eutectic Solvents (DESs) | Choline Chloride-based DESs | Reusable solvent system, mild reaction conditions, high yields | Offers a scalable and sustainable liquid-phase option | nih.gov |

Advanced Design and Synthesis of Functionally Tunable Derivatives

The core structure of this compound is ripe for functionalization, allowing for the creation of a diverse library of derivatives with fine-tuned properties. The primary amine of the aniline (B41778) ring and the aromatic rings themselves are key sites for chemical modification.

Future research will likely focus on creating derivatives for specific, high-value applications. For example, the versatile nature of arylsulfonamides makes them a valuable motif in drug discovery, particularly for developing novel agents to treat central nervous system (CNS) disorders. nih.gov By introducing various substituents, researchers can modulate the molecule's lipophilicity, polarity, and steric profile to optimize its structure-activity relationship (SAR) for specific biological targets like enzymes or receptors. nih.gov The synthesis of N-[trisubstitutedphenyl]-4-methyl aniline derivatives has already shown promise in developing novel anti-breast cancer agents, highlighting the potential of modifying the aniline nitrogen. researchgate.net Similarly, historical work on related sulfonyl aniline derivatives for treating angina pectoris demonstrates the therapeutic potential that can be unlocked through targeted derivatization. google.com

| Modification Site | Potential Functional Group | Targeted Property/Application | Reference |

|---|---|---|---|

| Aniline Amine Group (-NH2) | Alkylation, Acylation, Further Sulfonylation | Modulate biological activity (e.g., enzyme inhibition), alter solubility | researchgate.netresearchgate.net |

| Aniline Aromatic Ring | Halogenation, Nitration, Alkoxylation | Tune electronic properties, create new vectors for coupling reactions | umn.edu |

| Tolyl Aromatic Ring | Substitution on the methyl group or aromatic ring | Influence molecular conformation and crystal packing | nih.gov |

| Entire Molecule | Incorporation of heterocyclic moieties | Enhance biological targeting, create ligands for coordination chemistry | researchgate.netnih.gov |

Exploration of Emerging Applications in Uncharted Scientific Domains

While sulfonamides are historically known for their antimicrobial properties, the unique electronic and structural features of this compound suggest potential applications far beyond traditional medicine. mdpi.comrsc.org Future interdisciplinary research could see this compound or its derivatives being explored in materials science, sensor technology, and catalysis.

The molecule's structure, featuring two aromatic rings separated by a flexible sulfonyl linker, could impart useful properties for the development of organic electronic materials. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics, where charge transport and photophysical properties are paramount. The aniline moiety also makes it a candidate for creating novel dyes or molecular sensors, where binding events or environmental changes could be signaled by a change in fluorescence or color. The development of Schiff base compounds from aniline precursors for use in coordination chemistry is a well-established field, suggesting that derivatives of this compound could serve as elaborate ligands for creating novel catalysts or magnetic materials. researchgate.netnih.gov

Integration of this compound into Advanced Functional Systems

A significant future direction lies in moving beyond the single molecule to integrating this compound into larger, more complex functional systems. The reactivity of the aniline group provides a chemical handle for covalently bonding the molecule to polymers, surfaces, or nanoparticles.

This integration could lead to the creation of:

Functional Polymers: Polymerization of aniline-containing monomers is a known route to conductive polymers. Incorporating the this compound moiety could yield polymers with unique electronic, thermal, or mechanical properties.

Modified Surfaces: Grafting derivatives onto the surface of materials like silica (B1680970) or gold could create stationary phases for chromatography with tailored selectivity or could be used to develop biocompatible coatings for medical devices.

Supramolecular Assemblies: The molecule could act as a building block in the self-assembly of complex structures like metal-organic frameworks (MOFs) or hydrogen-bonded networks, creating materials with high porosity for gas storage or catalysis.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating scientific discovery. For a molecule like this compound, this combined approach can de-risk and guide laboratory work, saving time and resources.

Computational chemistry can be employed to:

Predict Reaction Outcomes: Model potential synthetic pathways to predict yields and identify potential byproducts, aiding in the optimization of novel sustainable methods.

Elucidate Molecular Properties: Use Density Functional Theory (DFT) to calculate the electronic structure, vibrational frequencies, and optimal geometry, providing insights that are difficult to obtain experimentally.

Simulate Interactions: Employ molecular docking to predict how derivatives might bind to biological targets like enzymes or receptors, guiding the design of new therapeutic agents. researchgate.net This is crucial for developing compounds with high specificity and efficacy.

Guide Materials Design: Model the packing of molecules in a solid state to predict crystal structures and material properties, as has been done for related Schiff base compounds. nih.gov

The checkerboard assay, a method used to assess synergistic effects between compounds, is an experimental technique that could be paired with computational models to rapidly screen for effective combinations of a this compound derivative and other active agents. mdpi.com This synergistic research model, blending predictive computation with empirical validation, will be essential for efficiently navigating the vast chemical space of possible derivatives and applications.

Concluding Remarks on the Academic Contributions of 3 4 Methylbenzenesulfonyl Aniline Research

Synthesis of Key Findings and Their Academic Implications

Research surrounding 3-(4-Methylbenzenesulfonyl)aniline and its analogs touches upon several key areas of chemical science. The primary findings and their academic implications can be summarized as follows:

Synthetic Utility and Methodologies: The synthesis of sulfonylanilines, including the target compound, is a cornerstone of organic chemistry, typically achieved through the reaction of an aniline (B41778) with a sulfonyl chloride. Methodologies have been developed that are solvent-free, highlighting a move towards greener chemistry. The amino group of aniline is highly reactive, which can lead to side reactions, underscoring the academic challenge of regioselectivity and the need for protecting groups in multi-step syntheses. The study of such reactions contributes to the fundamental understanding of electrophilic aromatic substitution and nucleophilic reactions.

Role as a Bioactive Scaffold: The sulfonamide linkage is a well-established pharmacophore present in a wide array of therapeutic agents. Derivatives of benzenesulfonamides have been investigated for their potential as inhibitors of various enzymes, including carbonic anhydrases and protein kinases, which are crucial targets in cancer therapy. The aniline moiety itself is a key structural component in many bioactive molecules and approved drugs. researchgate.net The academic implication is that this compound serves as a valuable scaffold for the development of new potential therapeutic agents. The exploration of its derivatives contributes to the ever-growing library of compounds for high-throughput screening and rational drug design.

Intermediate for Heterocyclic Synthesis: Anilines are versatile precursors in the synthesis of a wide range of heterocyclic compounds, which are of immense importance in medicinal chemistry. The reactivity of the aniline nitrogen allows for its incorporation into various ring systems. The academic pursuit of novel synthetic routes to complex, drug-like molecules often relies on the availability of such functionalized building blocks. beilstein-journals.org

Broader Scientific Impact and Future Potential of the Compound

The broader scientific impact of research into compounds like this compound extends beyond the immediate findings. The future potential of this compound is rooted in the versatility of its constituent functional groups.

Medicinal Chemistry: The most significant future potential for this compound lies in medicinal chemistry. Its structure is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships. Future research will likely focus on the synthesis of libraries of derivatives to be screened against a variety of biological targets. Of particular interest is the development of selective kinase inhibitors, a major focus in oncology research. nih.govnih.gov The aniline and sulfonamide moieties provide multiple points for diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Materials Science: The field of conductive polymers has long utilized aniline as a key monomer. While polyaniline itself has limitations, such as poor solubility, derivatives are being explored to overcome these issues. The sulfonyl group in this compound could impart unique properties to a resulting polymer, such as altered solubility, thermal stability, or electronic characteristics. Future research could explore the polymerization and copolymerization of this monomer to create novel materials for applications in sensors, electronics, and anti-corrosion coatings. rsc.org

Organic Synthesis: As a bifunctional molecule, this compound will continue to be a useful building block in organic synthesis. Its future applications will likely involve its use in the construction of complex natural products and other biologically active molecules. The development of novel catalytic systems that can selectively functionalize either the aniline or the toluenesulfonyl ring will further enhance its utility.

Unanswered Questions and Persistent Challenges in this compound Research

Despite the potential of this compound, several unanswered questions and challenges persist, reflecting broader issues in chemical research.

Selective Functionalization: A key challenge in the chemistry of this compound is the selective functionalization of its two aromatic rings. Developing synthetic methods that can predictably modify one ring while leaving the other untouched is a significant hurdle. Overcoming this challenge would greatly expand the range of accessible derivatives and would be a valuable contribution to the field of organic synthesis.

Understanding Structure-Property Relationships: While it is known that sulfonamides and anilines are important for biological activity and material properties, the specific contributions of the this compound scaffold are not well understood. A systematic study of its derivatives is needed to elucidate clear structure-activity and structure-property relationships. This would involve extensive biological screening and physicochemical characterization, which is a resource-intensive endeavor.

Biocompatibility and Toxicity: For any compound with potential therapeutic applications, a thorough understanding of its toxicological profile is essential. A significant challenge is the potential for aniline derivatives to be metabolized into reactive intermediates. While the sulfonamide group may modulate this, comprehensive studies are required to assess the biocompatibility and long-term safety of any drug candidates derived from this scaffold.

Scalability of Synthesis: While laboratory-scale syntheses of sulfonylanilines are well-established, developing cost-effective and environmentally friendly methods for large-scale production remains a challenge. This is particularly important if derivatives of this compound are to be used in industrial applications, such as in materials science or as pharmaceutical intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.